molecular formula C14H13NO2 B6336663 Methyl 2-(4-(pyridin-4-yl)phenyl) acetate CAS No. 1951439-47-6

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate

Cat. No.: B6336663
CAS No.: 1951439-47-6
M. Wt: 227.26 g/mol
InChI Key: ALQAZKITINAZSR-UHFFFAOYSA-N
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Description

“Methyl 2-(4-(pyridin-4-yl)phenyl) acetate” is a synthetic organic compound primarily used in the development of pharmaceutical substances. It has a molecular formula of C14H13NO2 .


Synthesis Analysis

This compound can be synthesized via various routes, including the Friedel-Crafts acylation reaction and Sonogashira coupling reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies .


Molecular Structure Analysis

The molecular structure of “this compound” is analyzed using various spectroscopic techniques like NMR, IR, and mass spectrometry . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .


Chemical Reactions Analysis

The Petasis reaction, a reaction occurring between aldehyde, amine, and boronic acid, is used to synthesize alkylaminophenol compounds . The reaction conditions are mild, making it preferred in many applications .

Mechanism of Action

“Methyl 2-(4-(pyridin-4-yl)phenyl) acetate” exhibits antioxidant properties that regulate oxidative stress in the body. It also has anti-tumor and anti-inflammatory effects, thereby providing potential therapeutic benefits in the treatment of cancer and other inflammatory diseases .

Properties

IUPAC Name

methyl 2-(4-pyridin-4-ylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQAZKITINAZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227497
Record name Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-47-6
Record name Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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